molecular formula C11H12F2N2O2S B3369834 5-difluoromethanesulfonyl-1-ethyl-2-methyl-1H-1,3-benzodiazole CAS No. 24933-36-6

5-difluoromethanesulfonyl-1-ethyl-2-methyl-1H-1,3-benzodiazole

Cat. No.: B3369834
CAS No.: 24933-36-6
M. Wt: 274.29 g/mol
InChI Key: KIEBAVVBHJODDZ-UHFFFAOYSA-N
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Description

5-difluoromethanesulfonyl-1-ethyl-2-methyl-1H-1,3-benzodiazole is a chemical compound with the molecular formula C₁₁H₁₂F₂N₂O₂S and a molecular weight of 274.29 g/mol . This compound is characterized by the presence of a difluoromethanesulfonyl group attached to a benzimidazole ring, which is further substituted with ethyl and methyl groups.

Preparation Methods

The synthesis of 5-difluoromethanesulfonyl-1-ethyl-2-methyl-1H-1,3-benzodiazole involves several steps. One common method includes the reaction of 1-ethyl-2-methyl-1H-benzimidazole with difluoromethanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring cost-effectiveness and efficiency .

Chemical Reactions Analysis

5-difluoromethanesulfonyl-1-ethyl-2-methyl-1H-1,3-benzodiazole undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols . The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

5-difluoromethanesulfonyl-1-ethyl-2-methyl-1H-1,3-benzodiazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-difluoromethanesulfonyl-1-ethyl-2-methyl-1H-1,3-benzodiazole involves its interaction with specific molecular targets and pathways. The difluoromethanesulfonyl group is known to be a strong electron-withdrawing group, which can influence the reactivity and binding properties of the compound. This can lead to the inhibition or activation of specific enzymes or receptors, thereby modulating various biological processes .

Comparison with Similar Compounds

Similar compounds to 5-difluoromethanesulfonyl-1-ethyl-2-methyl-1H-1,3-benzodiazole include other benzimidazole derivatives such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for various research applications .

Properties

IUPAC Name

5-(difluoromethylsulfonyl)-1-ethyl-2-methylbenzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12F2N2O2S/c1-3-15-7(2)14-9-6-8(4-5-10(9)15)18(16,17)11(12)13/h4-6,11H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIEBAVVBHJODDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NC2=C1C=CC(=C2)S(=O)(=O)C(F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12F2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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